An In-depth Technical Guide to the Compound 2-Methoxy-3-methylpyrazine (2-M-3-MP): Structure, Synthesis, and Characterization
An In-depth Technical Guide to the Compound 2-Methoxy-3-methylpyrazine (2-M-3-MP): Structure, Synthesis, and Characterization
This guide provides a comprehensive technical overview of 2-methoxy-3-methylpyrazine (2-M-3-MP), a significant heterocyclic aromatic compound. Intended for researchers, scientists, and professionals in drug development and flavor chemistry, this document delves into the compound's structural attributes, detailed synthetic methodologies, and thorough characterization techniques. The information presented herein is a synthesis of established literature and practical insights, aimed at empowering researchers with the knowledge to effectively synthesize, purify, and identify this important molecule.
Introduction to 2-Methoxy-3-methylpyrazine: A Compound of Sensory and Scientific Significance
2-Methoxy-3-methylpyrazine, often abbreviated as 2-M-3-MP, is a member of the pyrazine class of organic compounds.[1] Pyrazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4.[1] These compounds are renowned for their potent and diverse sensory properties, contributing to the characteristic aromas of a wide array of roasted, baked, and fermented foods.[1] Specifically, 2-M-3-MP is recognized for its nutty, cocoa, and roasted aroma profile, making it a valuable component in the flavor and fragrance industry.[2] Beyond its organoleptic properties, the pyrazine core is a scaffold of interest in medicinal chemistry due to its presence in various biologically active molecules. This guide will focus on the fundamental chemistry of 2-M-3-MP, providing a robust foundation for its application in both research and industrial settings.
Molecular Structure and Physicochemical Properties
The structural integrity and physicochemical characteristics of a compound are fundamental to understanding its reactivity and behavior. This section details the key properties of 2-M-3-MP.
Chemical Structure
The chemical structure of 2-methoxy-3-methylpyrazine is depicted below. The molecule consists of a pyrazine ring substituted with a methoxy group at position 2 and a methyl group at position 3.
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IUPAC Name: 2-methoxy-3-methylpyrazine[1]
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Synonyms: 2-methyl-3-methoxypyrazine, 3-methoxy-2-methylpyrazine[1]
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CAS Number: 2847-30-5[1]
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Molecular Formula: C₆H₈N₂O[1]
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Molecular Weight: 124.14 g/mol
Physicochemical Data
A summary of the key physicochemical properties of 2-M-3-MP is presented in the table below. This data is crucial for handling, storage, and application of the compound.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Nutty, cocoa, roasted | [2] |
| Boiling Point | 158-159 °C at 760 mmHg | [2] |
| Density | 1.081-1.085 g/cm³ at 25 °C | [2] |
| Refractive Index | 1.504-1.508 at 20 °C | [2] |
| Flash Point | 56 °C (closed cup) | |
| Solubility | Soluble in alcohol | [2] |
Synthesis of 2-Methoxy-3-methylpyrazine: A Two-Step Approach
The synthesis of 2-M-3-MP is most commonly achieved through a two-step process. The first step involves the formation of the pyrazine ring to yield 2-hydroxy-3-methylpyrazine, which is then methylated in the second step to produce the final product. This approach offers a reliable and well-documented route to the target molecule.
Step 1: Synthesis of 2-Hydroxy-3-methylpyrazine
The formation of the pyrazine ring is a critical step and is typically accomplished through the condensation of an α-amino nitrile with a 1,2-dicarbonyl compound in the presence of a base.[3][4] For the synthesis of 2-hydroxy-3-methylpyrazine, α-alaninenitrile and glyoxal are the key starting materials.[3]
The reaction proceeds through a base-catalyzed condensation mechanism. The amino group of α-alaninenitrile attacks one of the carbonyl groups of glyoxal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazine ring. The use of a strong base is crucial to facilitate the deprotonation steps and drive the reaction towards the desired product.
Caption: Synthesis of 2-Hydroxy-3-methylpyrazine.
The following protocol is adapted from established literature and provides a detailed procedure for the synthesis of 2-hydroxy-3-methylpyrazine.[3]
Materials:
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α-Alaninenitrile
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Glyoxal (40% aqueous solution)
-
Sodium hydroxide (NaOH)
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Saturated sodium chloride (NaCl) solution
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Hydrochloric acid (HCl) for acidification
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Water
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Ice
Procedure:
-
In a reaction vessel equipped with a stirrer and a cooling bath, combine a saturated solution of sodium chloride and α-alaninenitrile.
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Cool the mixture to 0-10 °C using an ice bath.
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Slowly add the glyoxal solution to the reaction mixture while maintaining the temperature between 0-10 °C.
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After the addition of glyoxal is complete, slowly add a 50% aqueous solution of sodium hydroxide, ensuring the temperature does not exceed 20 °C.
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Once the addition of NaOH is complete, warm the reaction mixture to 50 °C and hold for 10 minutes.
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Cool the mixture to 20 °C.
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Acidify the reaction mixture with hydrochloric acid to precipitate the product.
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Filter the crude product, wash with cold water, and dry under vacuum.
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The crude 2-hydroxy-3-methylpyrazine can be further purified by recrystallization.
Step 2: O-Methylation of 2-Hydroxy-3-methylpyrazine
The final step in the synthesis of 2-M-3-MP is the O-methylation of the hydroxyl group of 2-hydroxy-3-methylpyrazine. This is a nucleophilic substitution reaction where the hydroxyl group, after deprotonation, acts as a nucleophile and attacks a methylating agent.[5] Common methylating agents include dimethyl sulfate and methyl iodide.[5]
The O-methylation of the hydroxypyrazine intermediate is typically carried out in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic pyrazinolate anion. This anion then attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate) in an SN2 reaction, leading to the formation of the methoxy group and displacement of the leaving group.[6]
Caption: O-Methylation of 2-Hydroxy-3-methylpyrazine.
The following is a generalized protocol for the O-methylation of a hydroxyaromatic compound, which can be adapted for the synthesis of 2-M-3-MP.[7][8]
Materials:
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2-Hydroxy-3-methylpyrazine
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Dimethyl sulfate
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Sodium carbonate (or another suitable base)
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Optional solvent (e.g., acetone, DMF)
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Water
Procedure:
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In a reaction flask, dissolve 2-hydroxy-3-methylpyrazine in a suitable solvent (if necessary).
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Add the base (e.g., sodium carbonate) to the solution.
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Slowly add dimethyl sulfate to the reaction mixture with stirring. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
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Heat the reaction mixture to a suitable temperature (e.g., 80-90 °C) and maintain for several hours, monitoring the reaction progress by TLC or GC.[7]
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After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to quench any unreacted dimethyl sulfate and to dissolve inorganic salts.
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Extract the product into an organic solvent (e.g., diethyl ether, dichloromethane).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude 2-methoxy-3-methylpyrazine.
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The crude product can be purified by distillation or column chromatography.
Purification and Characterization
Rigorous purification and comprehensive characterization are essential to ensure the identity and purity of the synthesized 2-M-3-MP.
Purification
The primary methods for purifying 2-M-3-MP are:
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Distillation: As 2-M-3-MP is a liquid at room temperature, vacuum distillation is an effective method for purification, especially on a larger scale.
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Column Chromatography: For smaller scale purification and for removing closely related impurities, column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is recommended.
Characterization
A combination of spectroscopic techniques is employed to confirm the structure and purity of 2-methoxy-3-methylpyrazine.
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
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¹H NMR: The proton NMR spectrum of 2-M-3-MP is expected to show distinct signals for the aromatic protons on the pyrazine ring, the methyl protons, and the methoxy protons. The chemical shifts and coupling patterns provide valuable information about the substitution pattern of the ring.
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¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the methoxy carbon.
While specific experimental data can vary slightly depending on the solvent and instrument, predicted spectral data is available and serves as a good reference.[9]
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-M-3-MP will exhibit characteristic absorption bands for C-H stretching and bending, C=C and C=N stretching of the aromatic ring, and C-O stretching of the methoxy group.[10]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-M-3-MP, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (124.14 g/mol ).[1] The fragmentation pattern can provide further structural confirmation. The base peak is often the molecular ion at m/z 124, with other significant fragments observed at m/z 109 and 40.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly useful technique for both separating 2-M-3-MP from a mixture and confirming its identity.[11]
Conclusion
This technical guide has provided a detailed examination of the structure, synthesis, and characterization of 2-methoxy-3-methylpyrazine. The two-step synthetic route, involving the formation of the 2-hydroxypyrazine intermediate followed by O-methylation, represents a robust and well-established method for obtaining this valuable compound. The outlined purification and characterization techniques are essential for ensuring the quality and identity of the synthesized material. The information presented here serves as a valuable resource for scientists and researchers working with this important flavor and fragrance compound, as well as for those exploring the broader applications of pyrazine derivatives in various scientific disciplines.
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